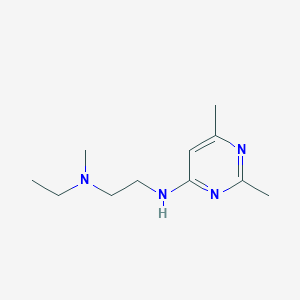![molecular formula C14H15N5O B7555815 5-(2-Anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7555815.png)
5-(2-Anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazolopyrimidine derivative that has been synthesized using various methods, and its unique structure has made it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 5-(2-Anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of certain enzymes, including protein kinases and phosphodiesterases. The compound is believed to bind to the active site of these enzymes, preventing their activity.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-Anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one has significant biochemical and physiological effects. The compound has been reported to inhibit the proliferation of cancer cells, making it a potential candidate for cancer treatment. It has also been shown to have anti-inflammatory and antioxidant properties, which may have implications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(2-Anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its relatively high cost, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 5-(2-Anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one. One direction involves the development of more potent enzyme inhibitors based on the structure of this compound. Another direction involves the investigation of its potential use in the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.
Synthesis Methods
The synthesis of 5-(2-Anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one can be achieved using different methods, including the reaction of 2-aminopyridine, 2-bromoethylamine hydrobromide, and aniline in the presence of a base. Another method involves the reaction of 2-aminopyridine, ethyl bromoacetate, and aniline in the presence of a base. Both methods have been reported to yield high purity products.
Scientific Research Applications
Research has shown that 5-(2-Anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit significant inhibitory activity against certain enzymes, making it a promising candidate for the development of enzyme inhibitors.
properties
IUPAC Name |
5-(2-anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-18-13-12(9-17-18)14(20)19(10-16-13)8-7-15-11-5-3-2-4-6-11/h2-6,9-10,15H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYMLFGAZYBOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C=N2)CCNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(3-Methoxypropanoyl)piperidin-2-yl]acetic acid](/img/structure/B7555763.png)
![Cycloheptyl-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7555772.png)

![2-[2-(Oxolane-3-carbonylamino)phenyl]acetic acid](/img/structure/B7555775.png)
![N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B7555780.png)
![2-[3-(1H-benzimidazol-2-yl)propanoyl-methylamino]propanoic acid](/img/structure/B7555787.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7555790.png)
![2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7555796.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7555797.png)
![2-[Methyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7555801.png)
![2-[[3-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-yl]methoxy]acetic acid](/img/structure/B7555809.png)
